molecular formula C9H27ClO3Si4 B100775 Tris(trimethylsiloxy)chlorosilane CAS No. 17905-99-6

Tris(trimethylsiloxy)chlorosilane

Cat. No. B100775
M. Wt: 331.1 g/mol
InChI Key: BBCITGBFGUITMR-UHFFFAOYSA-N
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Patent
US05011962

Procedure details

About 4.6 g (0.2% by weight) of tetramethylurea and 183.4 g of a 25% solution of phosphonitrile chloride in methylene chloride are added to a mixture containing 1707 g (10.5 mol) of hexamethyldisiloxane and 595 g (3.5 mol) of tetrachlorosilane with stirring in a 4 liter multineck flask fitted with internal thermometer, stirrer and a reflux condenser. The reaction temperature is kept at 45° C. by cooling. After 21 hours, the volatile components of the reaction mixture are removed by distillation at 200 mbar and 100° C. The crude distillate contains 56% of 3-chloro-3-trimethylsiloxyhexamethyltrisiloxane, 29% of 3,3-dichlorohexamethyltrisiloxane and 16% of 3,3-bis(trimethylsiloxy)hexamethyltrisiloxane. The crude distillate is fractionally distilled, and gives, at 20 mbar and 83° to 87° C., 313 g (27% of theory) of 3-chloro-3-trimethylsiloxyhexamethyltrisiloxane in a purity, determined by gas chromatography, of 97%.
Quantity
1707 g
Type
reactant
Reaction Step One
Quantity
595 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
phosphonitrile chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][Si:4]([CH3:7])([CH3:6])[CH3:5].Cl[Si:11]([Cl:14])(Cl)Cl>C(Cl)Cl.CN(C)C(=O)N(C)C>[Cl:14][Si:11]([O:3][Si:4]([CH3:5])([CH3:6])[CH3:7])([O:3][Si:4]([CH3:7])([CH3:6])[CH3:5])[O:3][Si:4]([CH3:7])([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
1707 g
Type
reactant
Smiles
C[Si](O[Si](C)(C)C)(C)C
Name
Quantity
595 g
Type
reactant
Smiles
Cl[Si](Cl)(Cl)Cl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
phosphonitrile chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
4.6 g
Type
catalyst
Smiles
CN(C(N(C)C)=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring in a 4 liter multineck flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with internal thermometer, stirrer and a reflux condenser
CUSTOM
Type
CUSTOM
Details
is kept at 45° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
the volatile components of the reaction mixture are removed by distillation at 200 mbar and 100° C
DISTILLATION
Type
DISTILLATION
Details
The crude distillate is fractionally distilled

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
Cl[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 313 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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